molecular formula C6H6N4 B093160 2-Amino-4-methylpyrimidine-5-carbonitrile CAS No. 17321-97-0

2-Amino-4-methylpyrimidine-5-carbonitrile

Cat. No. B093160
CAS RN: 17321-97-0
M. Wt: 134.14 g/mol
InChI Key: UAMNOSOUFLKQAB-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-methylpyrimidine-5-carbonitrile is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 2-Amino-4-methylpyrimidine-5-carbonitrile, has been achieved through various methods. One approach involves multicomponent condensation reactions of aromatic aldehydes with malononitrile and primary amines, which can be performed under solvent-free conditions, enhancing the eco-friendliness of the process . Another method includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamines in alkaline ethanol . Additionally, the synthesis can be facilitated by chitosan, a renewable heterogeneous catalyst, which promotes the reaction of guanidines, aldehydes, and cyanoketones under mild conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The structure of these compounds has been elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) . X-ray diffraction has also been used to establish the crystal structure of certain derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of a pyrazolinylpyridine derivative with different reagents can yield oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines . These reactions expand the chemical diversity of pyrimidine-based compounds and open up new avenues for the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitriles can affect the electron density of the pyrimidine ring, which in turn can influence the reactivity and interaction of these compounds with biological targets. The solvent-free synthesis methods also contribute to the green chemistry aspect of these compounds, making them more environmentally friendly . The antiproliferative activity of certain 4-aminopyrimidine-5-carbonitrile derivatives against cancer cell lines has been evaluated, indicating the potential medicinal applications of these compounds .

Scientific Research Applications

  • Synthesis of Vitamin B1 Intermediates : Zhao, Ma, and Chen (2012) developed scalable syntheses for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, using a method involving 4-amino-2-methylpyrimidine-5-carbonitrile (Zhao, Ma, & Chen, 2012).

  • Pyrimidin Teil Synthesis for Thiamine : Edenhofer, Spiegelberg, and Oberhänsli (1975) described the Thorpe-Ziegler cyclization yielding various pyrimidine derivatives, including 4-amino-5-aminomethyl-2-methylpyrimidine, which is important in the synthesis of thiamine (Edenhofer, Spiegelberg, & Oberhänsli, 1975).

  • Antibacterial Activity : Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile and evaluated their antibacterial activity (Rostamizadeh et al., 2013).

  • Diverse Heterocyclic Compounds Synthesis : Ranjbar‐Karimi, Beiki-Shoraki, and Amiri (2010) created 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, showcasing the chemical diversity achievable with pyrimidine derivatives (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

  • Synthesis of Thiazolo[4,5-d]pyrimidines : Rahimizadeh et al. (2011) developed 4-amino-5-bromo-2-chloro-6-methylpyrimidine derivatives, demonstrating the versatility of pyrimidine carbonitriles in synthesizing thiazolo[4,5-d]pyrimidines with antibacterial properties (Rahimizadeh et al., 2011).

  • Synthesis of Estrogen Receptor Binders : Parveen, Ahmed, Idrees, Khan, and Hassan (2017) synthesized compounds with estrogen receptor binding affinity using 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related derivatives, highlighting the role of pyrimidine derivatives in cancer research (Parveen et al., 2017).

  • Development of Schiff Base Congeners : Karati, Mahadik, and Kumar (2022) reported on the development of Schiff base congeners of pyrimidine nuclei, showcasing the potential of pyrimidine derivatives in pharmacology (Karati, Mahadik, & Kumar, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-amino-4-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMNOSOUFLKQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634922
Record name 2-Amino-4-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpyrimidine-5-carbonitrile

CAS RN

17321-97-0
Record name 2-Amino-4-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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